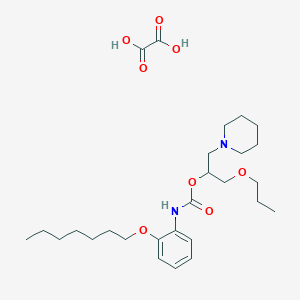
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate
描述
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate is a complex organic compound with a unique structure that combines various functional groups
属性
CAS 编号 |
143503-38-2 |
|---|---|
分子式 |
C27H44N2O8 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C25H42N2O4.C2H2O4/c1-3-5-6-7-13-19-30-24-15-10-9-14-23(24)26-25(28)31-22(21-29-18-4-2)20-27-16-11-8-12-17-27;3-1(4)2(5)6/h9-10,14-15,22H,3-8,11-13,16-21H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
InChI 键 |
PHIDOZYIELEWGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同义词 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-heptoxypheny l)carbamate |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves multiple steps. The process typically starts with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the piperidinylmethyl and propoxyethyl groups. The final step involves the formation of the ethanedioate salt. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste .
化学反应分析
Types of Reactions
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl and propoxyethyl groups.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its use as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
相似化合物的比较
Similar Compounds
- Carbamic acid, N-[2-(heptyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1)
- Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride (9CI)
Uniqueness
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


